molecular formula C14H19N B099769 2,4-diethyl-2-methyl-1H-quinoline CAS No. 19423-03-1

2,4-diethyl-2-methyl-1H-quinoline

Cat. No.: B099769
CAS No.: 19423-03-1
M. Wt: 201.31 g/mol
InChI Key: WRGWVXRANTWQOG-UHFFFAOYSA-N
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Description

2,4-Diethyl-2-methyl-1H-quinoline is a substituted quinoline derivative characterized by alkyl substituents at positions 2 and 4 of the quinoline core. The compound features a methyl group and two ethyl groups, which influence its physicochemical and electronic properties. Quinoline derivatives are widely studied for their biological activities, synthetic versatility, and applications in materials science .

Properties

IUPAC Name

2,4-diethyl-2-methyl-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-4-11-10-14(3,5-2)15-13-9-7-6-8-12(11)13/h6-10,15H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGWVXRANTWQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(NC2=CC=CC=C21)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941147
Record name 2,4-Diethyl-2-methyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19423-03-1
Record name 2,4-Diethyl-1,2-dihydro-2-methylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019423031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diethyl-2-methyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2,4-diethyl-2-methyl-1H-quinoline, can be achieved through various methods. Common synthetic routes include:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.

    Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds under acidic conditions.

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like montmorillonite K-10 or ionic liquids are gaining popularity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diethyl-2-methyl-1H-quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert quinoline derivatives to tetrahydroquinolines.

    Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products:

Scientific Research Applications

2,4-Diethyl-2-methyl-1H-quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-diethyl-2-methyl-1H-quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. In medicinal chemistry, it is studied for its ability to interfere with DNA synthesis and repair mechanisms, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features of 2,4-diethyl-2-methyl-1H-quinoline with related compounds from the evidence:

Compound Name Substituents (Position) Core Structure Key Functional Groups Reference
2,4-Diethyl-2-methyl-1H-quinoline 2-methyl, 4-diethyl Quinoline (1H) Alkyl (methyl, ethyl)
3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline (4b) 2-phenylmethyl, 3-hydroxyethyl, 6-methyl Quinoline Hydroxyethyl, phenylmethyl
Dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate 2-methyl, 4-carbomethoxy 1,2-Dihydroquinoline Ester (carbomethoxy)
2-Methylquinoline 2-methyl Quinoline Methyl
4-Chloro-2-(p-tolyl)quinoline-1(2H)-carbaldehyde 4-chloro, 2-(p-tolyl), 1-carbaldehyde Quinoline (1H) Chloro, aryl, aldehyde

Key Observations :

  • Alkyl vs. Polar Substituents: Alkyl groups (e.g., methyl, ethyl) enhance lipophilicity and may lower melting points compared to polar groups (e.g., hydroxy, carbomethoxy).
  • Hydrogenation State: Dihydroquinolines (e.g., dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate) exhibit partial saturation, altering reactivity and spectral profiles compared to fully aromatic quinolines .
Physicochemical Properties

The substituents significantly influence physical properties:

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Inference) Reference
2,4-Diethyl-2-methyl-1H-quinoline Likely soluble in organic solvents
3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline (4b) 129–130 Moderate (due to hydroxy group)
Dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate ~73 (346 K) Low (non-polar substituents)
4-Chloro-2-(p-tolyl)quinoline-1(2H)-carbaldehyde Low (chloro, aryl groups)

Key Observations :

  • Alkyl-substituted quinolines (e.g., 2-methylquinoline) are expected to have lower melting points than polar derivatives like 4b.
  • The diethyl and methyl groups in the target compound likely enhance solubility in non-polar solvents compared to hydroxy- or carbomethoxy-substituted analogs.
Spectroscopic Data

Substituents alter spectral signatures:

Compound Name Key $^1$H NMR Signals (δ, ppm) IR Absorptions (cm$^{-1}$) Reference
2,4-Diethyl-2-methyl-1H-quinoline δ ~1.3–1.5 (ethyl CH$3$), δ ~2.5 (CH$3$) No O-H/N-H stretches (alkyl only)
3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline (4b) δ 1.65 (OH), δ 2.52 (6-CH$3$), δ 4.42 (2-CH$2$) 3179 (O-H), 1663 (C=O)
Dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate δ 3.65 (OCH$3$), δ 2.09–2.40 (CH$2$) 1731 (C=O ester)

Key Observations :

  • The absence of polar groups in 2,4-diethyl-2-methyl-1H-quinoline would eliminate O-H or N-H IR stretches, simplifying its spectrum compared to 4b .
  • Ethyl groups would produce distinct triplet and quartet signals in $^1$H NMR, differing from the singlet methyl signals in 2-methylquinoline .

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